molecular formula C14H11N3O4S B3370762 1-BENZOYL-3-(2-HYDROXY-4-NITROPHENYL)THIOUREA CAS No. 5197-09-1

1-BENZOYL-3-(2-HYDROXY-4-NITROPHENYL)THIOUREA

Cat. No.: B3370762
CAS No.: 5197-09-1
M. Wt: 317.32 g/mol
InChI Key: KTHKNTXDSYSCOS-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea is an organic compound with the molecular formula C14H11N3O4S. It is a derivative of thiourea, characterized by the presence of a benzoyl group, a hydroxy group, and a nitro group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-hydroxy-4-nitroaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound exhibits potential biological activities, including antibacterial, antioxidant, and anticancer properties. It can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research has shown that thiourea derivatives, including this compound, have potential therapeutic applications in treating various diseases, such as cancer and bacterial infections.

    Industry: The compound can be used in the development of dyes, photographic materials, and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and leading to changes in cellular functions .

Comparison with Similar Compounds

1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12-8-10(17(20)21)6-7-11(12)15-14(22)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHKNTXDSYSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393704
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-09-1
Record name N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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